Dehydro Olmesartan

概要

説明

Dehydro Olmesartan is a derivative of Olmesartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is one of the process-related impurities observed during the synthesis of Olmesartan Medoxomil, a prodrug of Olmesartan. This compound has garnered interest due to its structural and functional properties, which are significant in the context of pharmaceutical development and quality control.

科学的研究の応用

Dehydro Olmesartan has several applications in scientific research:

Pharmaceutical Development: Used as a reference standard for quality control in the production of Olmesartan Medoxomil.

Biological Studies: Investigated for its potential effects on angiotensin II receptors and related pathways.

Chemical Research: Studied for its reactivity and stability under various conditions, contributing to the understanding of oxidation processes in organic chemistry.

作用機序

Biochemical Pathways

The action of Dehydro Olmesartan primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . Chronic activation of RAAS can lead to inappropriate fluid retention, vasoconstriction, and a decline in left ventricular function . This compound’s action on the RAAS pathway can therefore have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

The pharmacokinetic profile of Olmesartan, from which this compound is derived, has been observed to be nearly linear and dose-dependent within the therapeutic range . Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours, with a half-life of around 13 hours . It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies on this compound are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure and the modulation of cardiovascular and renal functions . By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone levels, and increased excretion of sodium . This results in lowered blood pressure and reduced workload on the heart .

生化学分析

Biochemical Properties

Dehydro Olmesartan, like its parent compound Olmesartan, is likely to interact with the angiotensin II receptor (AT1R) . This interaction is crucial in its role as an antagonist, preventing the vasoconstrictive effects of angiotensin II and thus contributing to the lowering of blood pressure .

Cellular Effects

While specific studies on this compound are limited, research on Olmesartan has shown that it can have protective effects on endothelial cells against oxidative stress . It’s plausible that this compound might exhibit similar cellular effects, potentially influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Olmesartan. Olmesartan acts as an antagonist to the angiotensin II receptor (AT1R), inhibiting the binding of angiotensin II and thus its hypertensive effects . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on this compound are limited, research on Olmesartan has shown antihypertensive effects in experimentally induced hypertensive rats

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Olmesartan involves the oxidation of Olmesartan. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the formation of unwanted by-products.

化学反応の分析

Types of Reactions

Dehydro Olmesartan undergoes several types of chemical reactions, including:

Oxidation: Conversion of Olmesartan to this compound.

Reduction: Potential reduction back to Olmesartan under specific conditions.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The primary product formed from the oxidation of Olmesartan is this compound. Other minor by-products may include partially oxidized intermediates, which are typically removed during purification.

類似化合物との比較

Similar Compounds

Olmesartan: The parent compound, used for treating hypertension.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.

Valsartan: Known for its use in managing hypertension and heart failure.

Uniqueness

Dehydro Olmesartan is unique due to its role as an impurity in the synthesis of Olmesartan Medoxomil. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product. Unlike its parent compound, this compound is primarily of interest in the context of quality control and research rather than direct therapeutic use.

特性

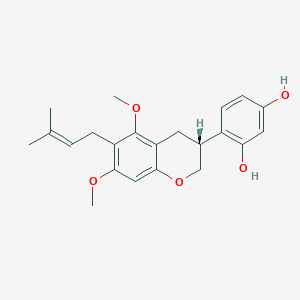

IUPAC Name |

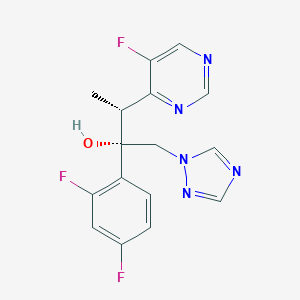

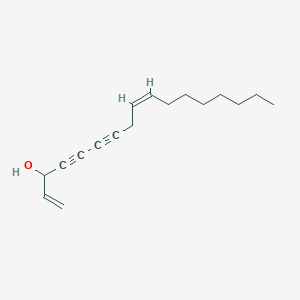

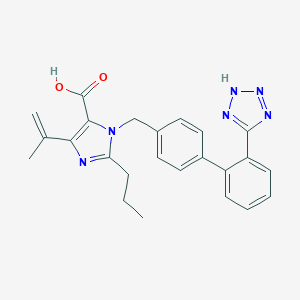

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLECTTOFSXVBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432428 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172875-98-8 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?

A1: this compound is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)